molecular formula C8H17NO3 B3061152 beta-D-Desosamine CAS No. 57794-18-0

beta-D-Desosamine

Katalognummer B3061152
CAS-Nummer: 57794-18-0
Molekulargewicht: 175.23 g/mol
InChI-Schlüssel: ZOYWWAGVGBSJDL-ULAWRXDQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Synthesis Analysis

The synthesis of D-Desosamine involves the coupling of ®-4-nitro-2-butanol and glyoxal mediated by cesium carbonate, which affords in crystalline form 3-nitro-3,4,6-trideoxy-α-D-glucose, a nitro sugar stereochemically homologous to D-desosamine .


Molecular Structure Analysis

Beta-D-Desosamine has a molecular formula of C8H17NO3 . Its IUPAC name is (2R,3R,4S,6R)-4-(dimethylamino)-6-methyloxane-2,3-diol . The InChIKey is ZOYWWAGVGBSJDL-ULAWRXDQSA-N .


Chemical Reactions Analysis

The key step in the synthesis of D-desosamine and its analogs is the chromatography-free procedure for the coupling of chiral nitrobutanols with glyoxal to give pure 3-nitro sugars by crystallization .


Physical And Chemical Properties Analysis

Beta-D-Desosamine has a molecular weight of 175.23 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . Its exact mass and monoisotopic mass are 175.12084340 g/mol .

Wissenschaftliche Forschungsanwendungen

Three-Dimensional Structure of DesVI

DesVI, a key enzyme in the biosynthesis of dTDP-desosamine, plays a crucial role in the biological activity of macrolide antibiotics like erythromycin. The enzyme's structural analysis provides insights into its mechanism and serves as a model for a new family of dimethyltransferases functioning on nucleotide-linked sugars (Burgie & Holden, 2008).

Beta-Glucosylation in Methymycin/Pikromycin Production

In Streptomyces venezuelae, the gene desR, part of the desosamine biosynthetic cluster, is hypothesized to be involved in a self-resistance mechanism through glycosylation/deglycosylation. This mechanism potentially activates the antibiotics from their dormant forms, highlighting the importance of post-synthetic modifications in antibiotic efficacy (Zhao et al., 2003).

Characterization of DesII

DesII, a radical S-adenosyl-L-methionine enzyme, is crucial in desosamine biosynthesis. This enzyme's purification and characterization shed light on its function and mechanism, especially in hydrogen atom transfer and deamination reactions. This understanding is vital for comprehending the biosynthesis of important macrolide antibiotics (Szu et al., 2009).

Molecular Architecture of DesI

DesI, a PLP-dependent aminotransferase involved in desosamine biosynthesis, is essential for the efficacy of macrolide antibiotics. Understanding DesI's structure, particularly its active sites, provides valuable information for developing new antibiotics and understanding the role of desosamine in drug efficacy (Burgie & Holden, 2007).

Manipulating Sugar Biosynthetic Machineries

Research has focused on altering the sugar structures and glycosylation patterns of natural products to modify their biological activities. By engineering the D-desosamine biosynthetic pathway, researchers have created new glycoforms, showing the potential for developing novel antibiotics through combinatorial biosynthesis (Thibodeaux & Liu, 2007).

Wirkmechanismus

The main clinically relevant mechanism of resistance to macrolides is dimethylation of the 23S rRNA nucleotide A2058, located in the drug-binding site, a reaction catalyzed by Erm-type rRNA methyltransferases .

Eigenschaften

IUPAC Name

(2R,3R,4S,6R)-4-(dimethylamino)-6-methyloxane-2,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c1-5-4-6(9(2)3)7(10)8(11)12-5/h5-8,10-11H,4H2,1-3H3/t5-,6+,7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOYWWAGVGBSJDL-ULAWRXDQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(C(O1)O)O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]([C@H]([C@@H](O1)O)O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-D-Desosamine

CAS RN

57794-18-0
Record name beta-D-Desosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057794180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .BETA.-D-DESOSAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EN6AY7TCI9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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